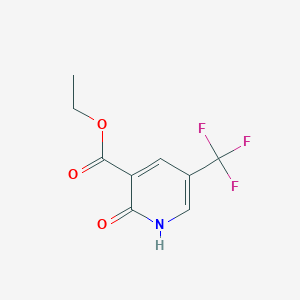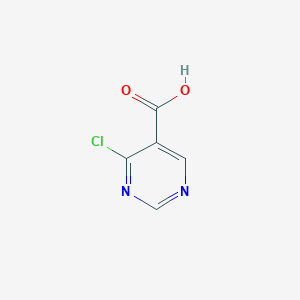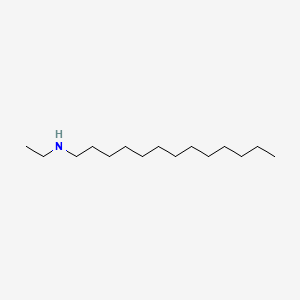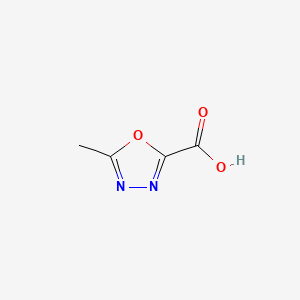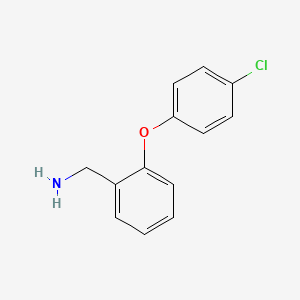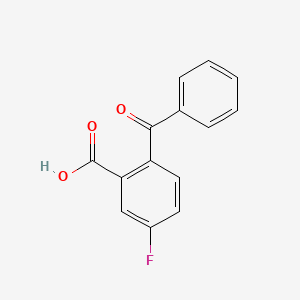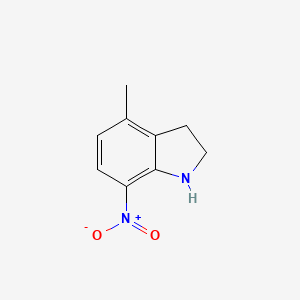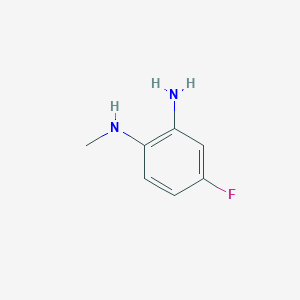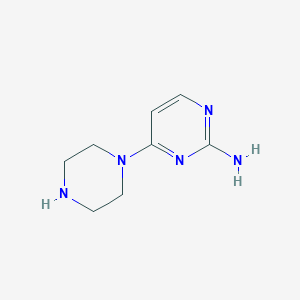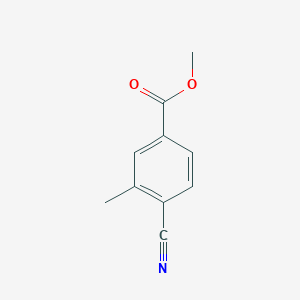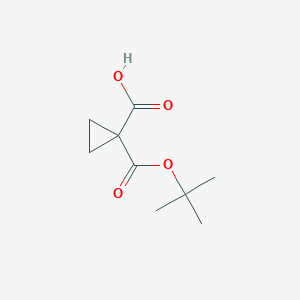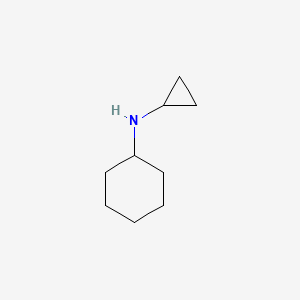
N-cyclopropylcyclohexanamine
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of N-cyclopropylcyclohexanamine derivatives and related compounds has been explored in various studies. For instance, the synthesis of N,N'-bis[(3,4-dichlorophenyl)methylidene]cyclohexane-1,4-diamine and its metal complexes has been reported, where the Schiff base ligand was prepared and characterized along with its Cu(II), Co(II), and Ni(II) complexes . Additionally, a series of N,N-dibenzyl-cyclohexane-1,2-diamine derivatives were synthesized, showcasing a range of structurally diverse diamines . Furthermore, the stereoselective synthesis of novel cyclopropyl carbocyclic nucleosides, which contain quaternary stereogenic centers, was achieved using cyclopropane prec
Wissenschaftliche Forschungsanwendungen
Analytical and Toxicological Studies
Analytical Profiles in Biological Matrices : A study by De Paoli et al. (2013) characterized psychoactive arylcyclohexylamines, including N-cyclopropylcyclohexanamine, using various analytical techniques. They developed methods for qualitative and quantitative analysis in blood, urine, and vitreous humor using HPLC-UV and mass spectrometry, highlighting the application in toxicological analysis (De Paoli et al., 2013).
Synthesis and Analytical Characterizations : Wallach et al. (2016) focused on the synthesis and analytical characterization of N-alkyl-arylcyclohexylamines, including N-cyclopropylcyclohexanamine. The study aids in identifying newly emerging substances of abuse and provides detailed analytical data through various techniques such as GC, HPLC, mass spectrometry, and NMR (Wallach et al., 2016).
Chemical Synthesis and Applications
Synthesis of Quinolines : Zhao et al. (2016) explored the synthesis of cyclopenta[b]quinolines and cyclohexa[b]quinolines via reactions involving N-cyclopropylcyclohexanamine. This research demonstrates the chemical utility of such compounds in creating complex molecular structures (Zhao et al., 2016).
- substituted 2-phenylcyclopropylamines and analogues of neurotransmitters like histamine and tryptamine. This indicates its role in synthesizing compounds that could potentially mimic or influence neurotransmitter activity (Faler & Joullié, 2007).
Medical and Pharmacological Research
Molecular Networking in Intoxication Cases : Pelletier et al. (2021) reported on the use of molecular networking to analyze intoxication cases involving new psychoactive substances (NPS), including arylcyclohexylamine family compounds. This approach aids in understanding the toxicological profile and treatment management in cases of substance abuse (Pelletier et al., 2021).
Pharmacological Inhibition Studies : Blass (2016) discussed the use of cyclopropanamine compounds, including N-cyclopropylcyclohexanamine, as inhibitors of lysine-specific demethylase-1 (LSD1). These inhibitors are being examined for treating conditions like schizophrenia and Alzheimer's, demonstrating the compound's potential in neurological research (Blass, 2016).
Safety And Hazards
Eigenschaften
IUPAC Name |
N-cyclopropylcyclohexanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N/c1-2-4-8(5-3-1)10-9-6-7-9/h8-10H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCQSVVAOVRESQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10602635 | |
| Record name | N-Cyclopropylcyclohexanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10602635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropylcyclohexanamine | |
CAS RN |
824-82-8 | |
| Record name | N-Cyclopropylcyclohexanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10602635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



